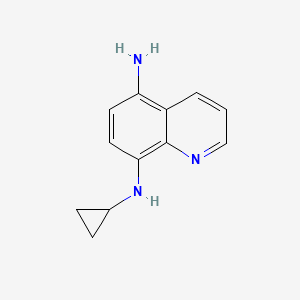

8-N-cyclopropylquinoline-5,8-diamine

CAS No.: 1154579-81-3

Cat. No.: VC2802364

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154579-81-3 |

|---|---|

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 8-N-cyclopropylquinoline-5,8-diamine |

| Standard InChI | InChI=1S/C12H13N3/c13-10-5-6-11(15-8-3-4-8)12-9(10)2-1-7-14-12/h1-2,5-8,15H,3-4,13H2 |

| Standard InChI Key | HWDYMOWGUBQREJ-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3 |

| Canonical SMILES | C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3 |

Introduction

Structural Characteristics and Properties

8-N-Cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) features a heterocyclic structure with several defining characteristics that contribute to its chemical identity. The compound's foundation is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. This bicyclic arrangement creates a planar, aromatic system that serves as the scaffold for functional group attachments.

The most distinctive features of this compound include the cyclopropyl group bonded to the nitrogen at the 8-position and two amine functionalities positioned at the 5 and 8 positions of the quinoline core. The cyclopropyl group, with its strained three-membered ring, introduces unique spatial and electronic properties to the molecule. The presence of this substituent likely influences the compound's lipophilicity and its interactions with biological targets.

The amine groups at positions 5 and 8 introduce basic centers into the molecule, which can participate in hydrogen bonding and acid-base interactions. These functional groups also serve as potential sites for further chemical modifications, including acylation, alkylation, or conjugation with other moieties. The diamine pattern creates multiple options for structure-activity relationship studies in medicinal chemistry applications.

| Compound | Key Structural Features | Biological Activity | Potential Mechanism |

|---|---|---|---|

| 8-N-cyclopropylquinoline-5,8-diamine | Cyclopropyl group at N-8, diamine at positions 5 and 8 | Potential antibacterial and anticancer properties | DNA intercalation, enzyme inhibition |

| 6-Fluoroquinolone | Fluorine substitution on quinolone ring | Potent antibacterial properties | Inhibition of DNA gyrase and topoisomerase IV |

| 5-Nitroquinoline | Nitro group at position 5 | Significant antibacterial activity | Oxidative stress induction, DNA damage |

| Ciprofloxacin | Cyclopropyl group and piperazine moiety | Broad-spectrum antibiotic | Dual inhibition of DNA gyrase and topoisomerase IV |

| 7-Aminoquinoline | Amino substituent at position 7 | Potential antimalarial activity | Heme polymerization inhibition |

This comparative analysis demonstrates how subtle structural variations in the quinoline scaffold can lead to diverse biological activities and therapeutic applications.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 8-N-cyclopropylquinoline-5,8-diamine and its biological activity provides valuable insights for rational drug design. The compound's activity profile can be attributed to specific structural elements:

Key Pharmacophore Elements

The essential structural features that contribute to the biological activity of 8-N-cyclopropylquinoline-5,8-diamine include:

Modifications to any of these elements would likely alter the compound's pharmacological profile, offering opportunities for optimization of activity and reduction of potential side effects.

Structural Optimization Strategies

Based on the established structure-activity relationships of quinoline derivatives, several strategies could be employed to enhance the biological activity of 8-N-cyclopropylquinoline-5,8-diamine:

-

Modification of the amine groups through alkylation or acylation to modulate basicity and hydrogen bonding capacity

-

Introduction of additional substituents at positions 2, 3, 6, or 7 of the quinoline core to optimize interaction with specific binding pockets

-

Replacement of the cyclopropyl group with other cycloalkyl or alkyl substituents to investigate the effect on lipophilicity and binding affinity

-

Investigation of salt forms to improve solubility characteristics for enhanced formulation options

Each of these approaches represents a potential avenue for developing derivatives with improved potency, selectivity, or pharmacokinetic properties.

Methods for Analysis and Characterization

The analysis and characterization of 8-N-cyclopropylquinoline-5,8-diamine typically employ a range of analytical techniques to confirm structure, purity, and physical properties.

Spectroscopic Methods

Spectroscopic techniques provide essential information about the compound's structure and properties:

-

Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence and positions of the cyclopropyl group and amine functionalities. Characteristic signals would include the cyclopropyl protons (typically 0.5-1.0 ppm), aromatic protons from the quinoline system (7.0-8.5 ppm), and amine protons (broad signals around 4-5 ppm).

-

Mass Spectrometry (MS) allows for accurate determination of molecular weight and fragmentation patterns. The molecular ion peak would correspond to the molecular weight of 213.27 g/mol (C12H15N3).

-

Infrared (IR) Spectroscopy would reveal characteristic absorption bands for N-H stretching (3300-3500 cm-1), aromatic C=C stretching (1400-1600 cm-1), and C-N stretching (1200-1350 cm-1).

-

UV-Visible Spectroscopy would show absorption maxima characteristic of the quinoline chromophore, typically in the range of 240-340 nm.

Interaction Studies

Investigation of 8-N-cyclopropylquinoline-5,8-diamine's interactions with biological targets employs various techniques:

-

X-ray crystallography to determine binding conformations when complexed with target proteins

-

Molecular docking studies to predict binding orientations and affinities

-

Thermal shift assays to measure protein stabilization upon compound binding

-

Isothermal titration calorimetry to quantify binding thermodynamics

-

Surface plasmon resonance for real-time binding kinetics analysis

These analytical approaches collectively provide a comprehensive understanding of the compound's structure, purity, and mode of interaction with biological systems.

Research Directions and Future Perspectives

The development of 8-N-cyclopropylquinoline-5,8-diamine and related compounds represents an active area of medicinal chemistry research with several promising directions.

Opportunities for Structural Derivatization

The compound offers multiple sites for chemical modification to develop a library of derivatives with potentially enhanced properties:

-

Derivatization of the amine groups to form amides, sulfonamides, or carbamates

-

Introduction of additional functional groups at various positions of the quinoline core

-

Preparation of metal complexes utilizing the nitrogen atoms as coordination sites

-

Development of dimeric or oligomeric structures through cross-linking reactions

Each of these approaches could yield derivatives with modified biological activity profiles, potentially addressing limitations of the parent compound such as solubility, stability, or target selectivity.

Emerging Applications

Beyond the established antibacterial and anticancer applications, quinoline derivatives like 8-N-cyclopropylquinoline-5,8-diamine may find utility in other therapeutic areas:

-

Antiparasitic agents, particularly against malaria and leishmaniasis

-

Anti-inflammatory compounds targeting specific inflammatory pathways

-

Neurological disorders, where quinoline derivatives have shown promise in models of Alzheimer's disease and other conditions

-

Diagnostic applications, utilizing the fluorescent properties of the quinoline system

These emerging applications highlight the versatility of the quinoline scaffold and its potential to address unmet medical needs across various therapeutic domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume